molecular formula C11H18Cl2N2O B2957003 4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride CAS No. 1393330-59-0

4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride

Cat. No.: B2957003
CAS No.: 1393330-59-0
M. Wt: 265.18
InChI Key: AQXQGXFWWJEXLC-UHFFFAOYSA-N
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Description

4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride is a bicyclic amine derivative featuring a tetrahydro-2H-pyran (oxane) core substituted with a pyridin-2-ylmethyl group at the 4-position. The dihydrochloride salt form enhances solubility, making it suitable for pharmaceutical applications. While direct synthesis data for this compound are absent in the provided evidence, structurally analogous compounds (e.g., 4-(aminomethyl)tetrahydro-2H-pyran-4-amine) are synthesized via reductive amination or LiAlH4-mediated reductions of nitriles, as seen in related patents .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(pyridin-2-ylmethyl)oxan-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c12-11(4-7-14-8-5-11)9-10-3-1-2-6-13-10;;/h1-3,6H,4-5,7-9,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXQGXFWWJEXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=CC=N2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride typically involves multiple steps. One common method starts with the reaction of pyridine-2-carboxaldehyde with ethylene glycol to form a tetrahydropyran derivative. This intermediate is then further reacted with an amine source under acidic conditions to introduce the amine group. Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up using reactors and controlled conditions to ensure consistency and purity. The reactions are monitored closely, and purification steps such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce the pyridine ring or other functional groups within the molecule.

  • Substitution: Substitution reactions are common, where different groups replace hydrogen atoms or other substituents on the rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Pyridine N-oxide derivatives.

  • Reduction: Reduced pyridine derivatives.

  • Substitution: Substituted pyridine and tetrahydropyran derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride is used to study enzyme inhibition and receptor binding. It can serve as a ligand for various biological targets.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological molecules makes it a candidate for drug design and discovery.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other tetrahydro-2H-pyran-4-amine derivatives, differing primarily in substituents. Key comparisons include:

Substituent Effects on Physicochemical Properties

  • Pyridinylmethyl vs. Electron-withdrawing groups (e.g., trifluoromethyl in ) increase polarity, while methoxyethyl (CAS 3017266-77-9) enhances hydrophilicity .
  • Dihydrochloride Salts :

    • Most analogs (e.g., Levocetirizine dihydrochloride, MW 461.81) and tetrahydro-2H-pyran-4-amine derivatives (CAS 33024-60-1, similarity 0.81) are stabilized as hydrochloride salts to improve aqueous solubility and bioavailability.

Tabulated Comparison of Key Compounds

Compound Name (CAS or Reference) Molecular Formula Molecular Weight Substituent(s) Key Features
Target Compound (Inferred) C11H18N2O·2HCl ~264.9* Pyridin-2-ylmethyl Aromatic N, dihydrochloride salt
(4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine HCl C12H17Cl2NO 262.18 4-Chlorophenylmethyl Lipophilic, halogenated
N-Methyltetrahydro-2H-pyran-4-amine (CAS 220641-87-2) C6H13NO·HCl 151.63 Methyl Simple alkylation, high solubility
[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine HCl C14H22ClNO3 287.78 3,4-Dimethoxyphenylmethyl Electron-rich, methoxy groups
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate HCl C8H16ClNO3 209.67 Methoxycarbonylaminoethyl Ester functionality, chiral center

*Calculated based on inferred structure.

Research Findings and Implications

Pharmacological Potential

  • Receptor Targeting : Pyridine-containing analogs (e.g., Levocetirizine dihydrochloride) exhibit antihistamine activity, suggesting the target compound may interact with histamine or related receptors.
  • Solubility and Bioavailability : Dihydrochloride salts (e.g., Valtorcitabine dihydrochloride ) are preferred for oral formulations due to enhanced dissolution.

Structural-Activity Relationships (SAR)

  • Pyridine vs. Phenyl : Pyridine’s nitrogen may enhance binding to metal ions or polar receptors compared to phenyl analogs .
  • Chirality : Asymmetric centers (e.g., in 4-Desmethyl Ivabradine Hydrochloride ) influence potency, suggesting stereochemical optimization is critical for the target compound.

Biological Activity

4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride, a compound with the molecular formula C11H16N2O2HClC_{11}H_{16}N_2O\cdot 2HCl and CAS Number 885277-45-2, is a tetrahydropyran derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 192.26 g/mol
  • Molecular Structure : The compound features a pyridine ring and a tetrahydropyran moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in relation to its effects on specific receptors and potential therapeutic applications.

Inhibition of ALK5 Receptor

One significant study investigated the synthesis and biological evaluation of derivatives related to this compound as inhibitors of the ALK5 receptor (also known as TGF-β R1). The results indicated that certain derivatives exhibited potent inhibitory effects on ALK5 autophosphorylation with IC50 values around 25 nM. This inhibition is crucial as it relates to the treatment of diseases such as cancer and tissue fibrosis .

Antitumor Activity

In vivo studies demonstrated that oral administration of specific derivatives led to significant tumor growth inhibition in CT26 xenograft models. Notably, one derivative showed an IC50 value of 74.6 nM against NIH3T3 cell activity, suggesting a favorable pharmacokinetic profile and reduced toxicity .

The mechanism by which this compound exerts its biological effects is primarily through modulation of signaling pathways associated with the TGF-β superfamily. By inhibiting ALK5, the compound may disrupt fibrotic processes and tumor progression.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related compounds in the same chemical class:

Compound NameActivityIC50 (nM)Reference
Compound 8hALK5 Inhibitor25
Compound AAntitumor Effect74.6
Compound BCytotoxicityVaries

Case Studies

  • Study on Antileishmanial Activity : Research indicated that related tetrahydropyran compounds demonstrated antileishmanial activity against Leishmania donovani. Compounds were tested for their ability to inhibit growth, revealing potential for new therapies against neglected tropical diseases .
  • Pharmacophoric Role Investigation : A study explored the role of specific functional groups in tetrahydropyrans for their pharmacological effects. It was found that certain structural modifications could enhance bioactivity against various targets including cancer cells .

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